Cas no 206260-33-5 (Ethanamine,N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-)

Ethanamine,N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]- structure
206260-33-5 structure
Product Name:Ethanamine,N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-
Numero CAS:206260-33-5
MF:C18H19N3O2
MW:309.362364053726
CID:265813
PubChem ID:3038472
Update Time:2025-04-19

Ethanamine,N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Ethanamine,N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]-
    • 5-{2-[2-(N,N-dimethylamino)ethyl]oxy-phenyl}-3-phenyl-1,2,4-oxadiazole
    • IRAMPANEL
    • N,N-dimethyl-2-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]ethanamine
    • 5-(o-(2-(Dimethylamino)ethoxy)phenyl)-3-phenyl-1,2,4-oxadiazole.
    • AKOS040748592
    • BIIR-561CL
    • 5-(o-(2-(Dimethylamino)ethoxy)phenyl)-3-phenyl-1,2,4-oxadiazole
    • 206260-33-5
    • SCHEMBL678128
    • NS00124879
    • EN300-26482298
    • R2GZD7LMYX
    • DIMETHYL({2-[2-(3-PHENYL-1,2,4-OXADIAZOL-5-YL)PHENOXY]ETHYL})AMINE
    • IRAMPANEL [WHO-DD]
    • UNII-R2GZD7LMYX
    • Q19597602
    • DTXSID30174647
    • Dimethyl-(2-(2-(3-phenyl-(1,2,4)oxadiazol-5-yl)phenoxy)ethyl)amine hydrochloride
    • Irampanel [INN]
    • N, N-dimethyl-2-[2-(3-phenyl-1, 2, 4-oxadiazol-5-yl)phenoxy]ethanamine
    • BIIR-561
    • BIIR-561 Cl
    • CHEMBL29741
    • HY-15082
    • QZULPCPLWGCGSL-UHFFFAOYSA-N
    • CS-0003746
    • BIIR 561
    • BIIR 561 CL
    • irampanelum
    • DTXCID8097138
    • DB-332818
    • Inchi: 1S/C18H19N3O2/c1-21(2)12-13-22-16-11-7-6-10-15(16)18-19-17(20-23-18)14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3
    • Chiave InChI: QZULPCPLWGCGSL-UHFFFAOYSA-N
    • Sorrisi: O(C1C=CC=CC=1C1=NC(C2C=CC=CC=2)=NO1)CCN(C)C

Proprietà calcolate

  • Massa esatta: 309.14787
  • Massa monoisotopica: 309.147726857g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 23
  • Conta legami ruotabili: 6
  • Complessità: 347
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.5
  • Superficie polare topologica: 51.4Ų

Proprietà sperimentali

  • PSA: 51.39
Fornitori consigliati
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Nanjing Jubai Biopharm
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Changzhou Guanjia Chemical Co., Ltd
NewCan Biotech Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
NewCan Biotech Limited